molecular formula C28H32Cl4FN5O2 B1681050 Soluflazine CAS No. 112415-83-5

Soluflazine

Cat. No. B1681050
M. Wt: 631.4 g/mol
InChI Key: KQZLAOQGNIIITJ-KHAYEEQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Soluflazine is a nucleoside transport inhibitor with anticonvulsant action . It can be used as an antiepileptic agent .

Scientific Research Applications

1. Interaction with Adenosine Deaminase and Nucleoside Transporter

Soluflazine is suggested to primarily act on adenosine deaminase rather than on the nucleoside transporter. This action has implications for the recovery of cardiac function following ischemia. The effect of soluflazine on adenosine metabolism and its inhibition of nucleoside transport can lead to the accumulation of adenosine, which might influence post-ischemic cardiac recovery (Ferrandon, 2009).

2. Role in Inflammatory Pain Models

Soluflazine has demonstrated efficacy in animal models of inflammatory pain, such as complete Freund’s adjuvant (CFA)-induced and carrageenan-induced mechanical and thermal hyperalgesia models in guinea pigs. By inhibiting the equilibrative nucleoside transporter (ENT1), soluflazine enhances the antinociceptive properties of adenosine. This inhibition is an effective method for reversing mechanical and thermal inflammatory hyperalgesia, with both A1 and A2 adenosine receptor subtypes likely involved (Maes et al., 2012).

3. Importance in Nucleoside Transport and Inhibitor Sensitivity

Mutations in the human equilibrative nucleoside transporter 1 (hENT1) that affect residues in transmembrane segment 8, a region where soluflazine acts, can influence the transporter's inhibitor sensitivity and protein folding. These mutations also affect the catalytic turnover rates, underscoring the significant role of soluflazine in influencing hENT1 activity. This has broader implications for the metabolic salvage of nucleosides and the cellular uptake of antineoplastic and antiviral nucleoside analogs (Visser et al., 2007).

4. Influence on Coronary Vasodilator Drugs and Nucleoside Selectivity

Soluflazine's interaction with the hENT1 transporter also affects its affinity for coronary vasodilator drugs and alters nucleoside selectivity. This interaction is crucial for understanding the therapeutic mechanisms of soluflazine in the context of coronary vasodilation and its potential implications in cardiovascular pharmacotherapy (Paproski et al., 2008).

properties

IUPAC Name

4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZLAOQGNIIITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920754
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soluflazine

CAS RN

112415-83-5
Record name Soluflazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide (6.75 g), 2-chloro-N-(2,6-dichlorophenyl)acetamide (5.24 g), sodium carbonate (3.16 g) and DMF (143 ml) was stirred for 4 hours at 70° C. The reaction mixture was evaporated and water was added to the residue. After extraction with DCM, the combined organic layers were washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5). The desired fractions were collected and the solvent was evaporated. The residue was dissolved in 2-propanol and DIPE and converted into the hydrochloride salt. The salt was filtered off and dried, yielding 2.23 g of 3-(amino-carbonyl)-N-(2,6-dichloro-phenyl)-4-[4-(4-fluorophenyl)-4-(3-pyridinyl)-butyl]-1-piperazineacetamide dihydrochloride.monohydrate (compound 14, mp. 226.3° C.).
Name
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Soluflazine
Reactant of Route 2
Reactant of Route 2
Soluflazine
Reactant of Route 3
Reactant of Route 3
Soluflazine
Reactant of Route 4
Soluflazine
Reactant of Route 5
Soluflazine
Reactant of Route 6
Soluflazine

Citations

For This Compound
205
Citations
P Ferrandon, B Barcelo, JC Perche… - Fundamental & clinical …, 1994 - Wiley Online Library
… In the present study, dipyridamole, soluflazine and lidoflazine, known inhibitors of the nucleotide exchange system, have been shown using an HPLC method to prevent the decrease in …
Number of citations: 22 onlinelibrary.wiley.com
D Ashton, R Willems, E De Prins, H Van Belle… - European journal of …, 1987 - Elsevier
… The reductions in EPSP slope and PS amplitude produced by soluflazine were antagonized … to soluflazine. These results are compatible with the hypothesis that soluflazine acts as a …
Number of citations: 12 www.sciencedirect.com
JW Phillis, MH O'Regan, GA Walter - Brain research, 1989 - Elsevier
The effects of two nucleoside transport inhibitors, dipyridamole and soluflazine, on adenosine, inosine and oxypurine release from the normoxic and hypoxic/ischemic rat cerebral cortex …
Number of citations: 57 www.sciencedirect.com
D Ashton, E De Prins, R Willems, H Van Belle… - Epilepsy research, 1988 - Elsevier
… slice, soluflazine increases the … of soluflazine in these two models. In addition, since adenosine has been shown to increase synaptic facilitation’, we examined the effect of soluflazine …
Number of citations: 20 www.sciencedirect.com
CG Boissard, VK Gribkoff - Neuropharmacology, 1993 - Elsevier
… In several slices (see Results), more than one concentration of soluflazine was … M soluflazine or concomitant with 100#M soluflazine, following a 60 min incubation in 100 #M soluflazine …
Number of citations: 17 www.sciencedirect.com
SD O'Connor, M Stojanovlc, M Radulovacki - Neuropharmacology, 1991 - Elsevier
Soluflazine, a specific adenosine transport inhibitor, was intracerebroventricularly administered to rats in a dose range of 10, 25, and 50 nmoles. At a dose of 50 nmoles, soluflazine …
Number of citations: 7 www.sciencedirect.com
SD O'Connor, M Hawkins, M Radulovacki - Neuropharmacology, 1991 - Elsevier
Soluflazine, a potent adenosine transport Inhibitor, was intracerebroventricularly administered to rats via ALZET mini osmotic pumps (4nmole, 0.5 L/hr) for 14 days and the effect on …
Number of citations: 5 www.sciencedirect.com
DA Griffith, AR Conant, SM Jarvis - Biochemical pharmacology, 1990 - Elsevier
… nM by lidoflazine, mioflazine, soluflazine and R73-335. These … by lidoflazine, mioflazine, soluflazine and R73-335 but was … In contrast, soluflazine was 20- to 100-fold more potent as an …
Number of citations: 27 www.sciencedirect.com
HVB Pirovano, C Janssen - … and Pyrimidine Metabolism in Man VII …, 2013 - books.google.com
… This conclusion is corroborated by recent findings that in mouse erythrocytes soluflazine, an analogue of R75231, showed poor potency relative to NBI, whereas the same compound …
Number of citations: 0 books.google.com
RJ Paproski, F Visser, J Zhang, T Tackaberry… - Biochemical …, 2008 - portlandpress.com
… soluflazine interactions with hENT1. The concentration–effect relationships for inhibition by soluflazine … they exhibited altered IC 50 values for soluflazine. M33F and M33A displayed >10…
Number of citations: 26 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.